![molecular formula C17H16FN5O2 B3007897 2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034414-69-0](/img/structure/B3007897.png)
2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
The compound "2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide" is a structurally complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a pyrazinyl group and an acetamide moiety. These compounds are of interest due to their potential applications in flavoring substances and pharmaceuticals, including their use as antitumor agents .
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions and may use primary compounds such as 3-fluoro-4-cyanophenol as starting materials . The synthesis process can lead to a variety of substituted phenyl acetamides, which are then characterized by techniques such as elemental analysis, FTIR, and NMR . The synthesis pathways can be quite diverse, depending on the reagents and conditions used, leading to a range of heterocyclic derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using experimental techniques like X-ray diffraction (XRD) and supported by theoretical calculations such as Density Functional Theory (DFT) . These studies provide detailed information on the geometrical parameters of the molecules, which are found to be in agreement with the XRD data. Additionally, the stability of the molecules can be analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their molecular structure. For instance, the presence of cyano and acetamido groups can lead to a variety of reaction pathways, including dipolar cyclization and nucleophilic attacks . The reactivity can also be studied through HOMO and LUMO analysis, which helps in understanding the charge transfer within the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by a range of techniques. Thermogravimetric analysis and differential thermal analysis provide insights into the thermal stability of the compounds . The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and can be observed in the crystal structure . The molecular electrostatic potential and first hyperpolarizability are calculated to assess properties relevant to nonlinear optics .
Scientific Research Applications
1. Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, which is a crucial aspect in the development of new therapeutic agents (Chkirate et al., 2019).
2. Chemoselective Acetylation in Drug Synthesis
- The compound N-(2-Hydroxyphenyl)acetamide, which is structurally related to 2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, is used as an intermediate in the synthesis of antimalarial drugs. This highlights the importance of such compounds in the development of pharmaceuticals (Magadum & Yadav, 2018).
3. Novel Potential Antipsychotic Agents
- Some derivatives, like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have been found to have an antipsychotic-like profile in behavioral animal tests, offering insights into new therapeutic options for psychiatric disorders (Wise et al., 1987).
4. Toxicological Evaluation for Food and Beverage Applications
- The toxicological evaluation of novel cooling compounds structurally related to 2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has been completed to assess safety for use in food and beverages. These studies are crucial for ensuring consumer safety (Karanewsky et al., 2015).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-13-3-1-2-4-16(13)25-12-17(24)21-8-10-23-9-5-14(22-23)15-11-19-6-7-20-15/h1-7,9,11H,8,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPBPXDCFCNIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide |
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